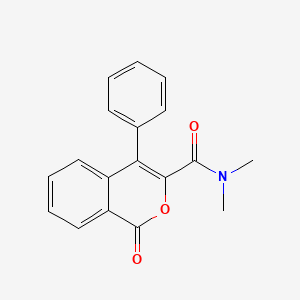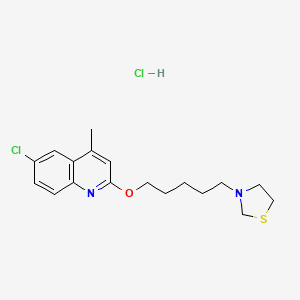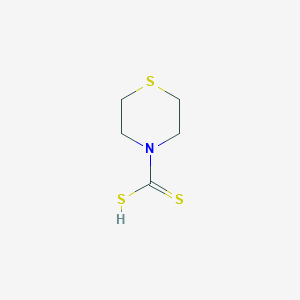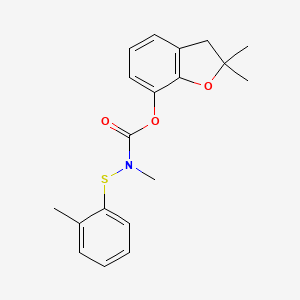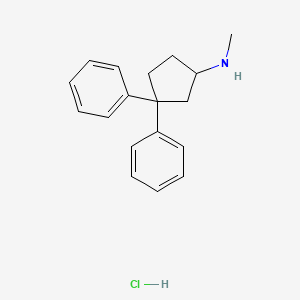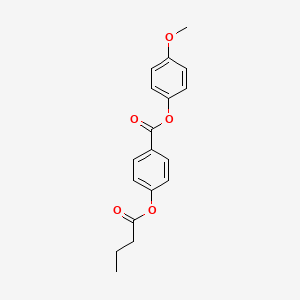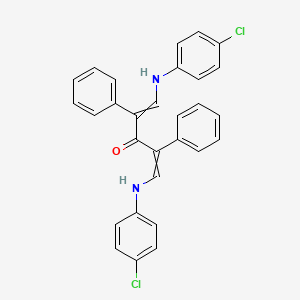![molecular formula C20H21NO3 B14672119 4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate CAS No. 40038-41-3](/img/structure/B14672119.png)
4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate is an organic compound characterized by its unique structure, which includes a butoxyphenyl group and an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate typically involves the condensation of 4-butoxybenzaldehyde with 4-aminophenyl prop-2-enoate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-Butylphenyl)imino]methyl}phenyl acetate
- 4-{(E)-[(4-Hydroxyphenyl)imino]methyl}phenyl prop-2-enoate
Uniqueness
4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate is unique due to its butoxy group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
40038-41-3 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[4-[(4-butoxyphenyl)iminomethyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C20H21NO3/c1-3-5-14-23-18-12-8-17(9-13-18)21-15-16-6-10-19(11-7-16)24-20(22)4-2/h4,6-13,15H,2-3,5,14H2,1H3 |
InChI Key |
RGDXPMVIYWEWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


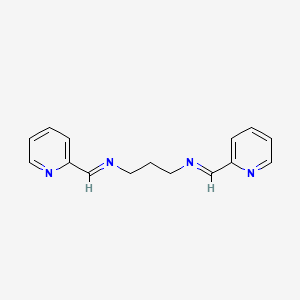
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
